1-(Furan-2-carbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a furan ring attached to a piperidine ring, which in turn is connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and strong reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The furan ring can participate in π-π interactions with aromatic residues in the enzyme, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme and lead to its inhibition .
Comparison with Similar Compounds
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
1-(Furan-2-ylcarbonyl)piperidine-2-carboxylic acid: This compound has a similar structure but may differ in its reactivity and biological activity.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring but have different substituents, leading to variations in their chemical and biological properties.
Piperidine-2-carboxylic acid derivatives:
The uniqueness of this compound lies in its specific combination of the furan and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKCBOCEIJMLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.